molecular formula C13H10INO2 B8735369 4-iodo-N-(2-hydroxyphenyl)benzamide

4-iodo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8735369
M. Wt: 339.13 g/mol
InChI Key: XRWYJWAGOCHWKQ-UHFFFAOYSA-N
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Description

4-iodo-N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10INO2 and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-iodobenzamide

InChI

InChI=1S/C13H10INO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)

InChI Key

XRWYJWAGOCHWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300 mL three-neck flask were put 10 g (92 mmol) of 2-aminophenol, 7.0 mL of triethylamine, and 100 mL of tetrahydrofuran (THF). This solution was stirred at 0° C. for 20 minutes. Then, a mixed solution of 4-iodobenzoic acid chloride (0.10 mol) and 100 mL of tetrahydrofuran (abbreviation: THF) was dripped to the solution. This solution was stirred under a nitrogen stream at 0° C. for 5 hours. After that, about 300 mL of water was added to this solution, followed by extraction with ethyl acetate. Then, the organic layer and the extract were combined and washed with 1M hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and saturated brine in that order. After that, magnesium sulfate was added to the organic layer to dry it. Next, this mixture was suction filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855). The resulting filtrate was concentrated to give a solid. This solid was recrystallized with a mixed solvent of ethyl acetate and hexane to give 30 g of a white powdered solid in a yield of 97% through the two steps, Synthesis Schemes (D-1) and (D-2).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 300 mL three-neck flask were put 10 g (92 mmol) of 2-aminophenol and 7.0 mL of triethylamine and was added 100 mL of tetrahydrofuran (THF). The solution was stirred at 0° C. for 20 minutes. After the stirring, a solution in which 0.10 mol of 4-iodobenzoyl chloride was dissolved in 100 mL of tetrahydrofuran (THF) was dropped. The solution was stirred at 0° C. for 5 hours under a nitrogen stream. After the stirring, the solution was added to about 300 mL of water and an aqueous layer of the obtained mixture was extracted with ethyl acetate. After the extraction, the extracted solution was combined with the organic layer and washed with 1 M hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate and brine in this order. After the washing, magnesium sulfate was added into the organic layer to dry the organic layer. After the drying, the mixture was subjected to suction filtration through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855) to give a filtrate. The solid, which was obtained by condensation of the obtained filtrate, was recrystallized with a mixed solvent of ethyl acetate and hexane to give 30 g of a powdery white solid in a yield of 97%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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